molecular formula C19H14Cl2N2O4S B392141 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B392141
M. Wt: 437.3g/mol
InChI Key: IWZIKSNDWKGIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a molecular formula of C18H12Cl2N2O3S This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a methoxybenzylidene group, and a thioxodihydro-pyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves a multi-step process. One common method starts with the reaction of 2,4-dichlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate to form the intermediate 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde. This intermediate is then reacted with thiourea and a suitable catalyst under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidinedione derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H14Cl2N2O4S

Molecular Weight

437.3g/mol

IUPAC Name

5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H14Cl2N2O4S/c1-26-16-7-10(6-13-17(24)22-19(28)23-18(13)25)2-5-15(16)27-9-11-3-4-12(20)8-14(11)21/h2-8H,9H2,1H3,(H2,22,23,24,25,28)

InChI Key

IWZIKSNDWKGIDS-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.